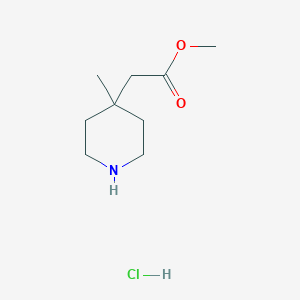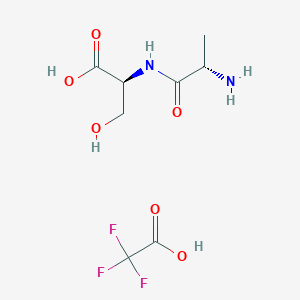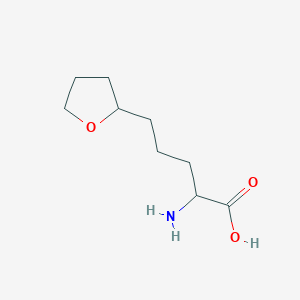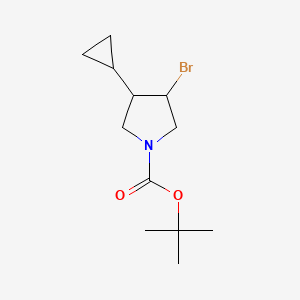
Methyl2-(4-methylpiperidin-4-yl)acetatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is typically used as an intermediate in the synthesis of other chemical compounds for medicinal and scientific purposes.
Méthodes De Préparation
The synthesis of Methyl 2-(4-methylpiperidin-4-yl)acetate hydrochloride involves the reaction of 4-methylpiperidine with methyl acetate and hydrochloric acid. This reaction results in the formation of the compound, which can subsequently be purified by recrystallization. The purity and identity of the compound can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
Analyse Des Réactions Chimiques
Methyl 2-(4-methylpiperidin-4-yl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Methyl 2-(4-methylpiperidin-4-yl)acetate hydrochloride has numerous applications in scientific research, particularly in the synthesis of other chemical compounds. It is used as an intermediate in the synthesis of various pharmaceuticals, such as antipsychotics and antidepressants. It is also used in the synthesis of agrochemicals, such as insecticides and herbicides. Additionally, the compound has been found to have certain biological properties, such as antibacterial and antifungal activity, and has shown potential as an anticancer agent.
Mécanisme D'action
The mechanism of action of Methyl 2-(4-methylpiperidin-4-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of certain enzymes and receptors. This interaction can lead to changes in cellular processes and signaling pathways, ultimately resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Methyl 2-(4-methylpiperidin-4-yl)acetate hydrochloride is similar to other compounds in the piperidine family, such as Methyl 2-(piperidin-4-yl)acetate hydrochloride . it is unique in its specific structure and properties, which make it particularly useful as an intermediate in the synthesis of various chemical compounds. Other similar compounds include:
These compounds share similar chemical structures and properties but differ in their specific applications and uses.
Propriétés
Formule moléculaire |
C9H18ClNO2 |
|---|---|
Poids moléculaire |
207.70 g/mol |
Nom IUPAC |
methyl 2-(4-methylpiperidin-4-yl)acetate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(7-8(11)12-2)3-5-10-6-4-9;/h10H,3-7H2,1-2H3;1H |
Clé InChI |
QPSKZPWDWMGXNX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCNCC1)CC(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![rac-N-[(1R,2S)-2-(fluoromethyl)cyclopropyl]benzamide](/img/structure/B13565198.png)
![5-Methoxybicyclo[2.2.1]heptan-2-one](/img/structure/B13565200.png)

![1,6-Diazaspiro[3.4]octan-5-onehydrochloride](/img/structure/B13565202.png)


![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-3-ol](/img/structure/B13565214.png)

